molecular formula C15H11N3O2 B11999908 2-Methyl-3-(4-nitrophenyl)quinoxaline CAS No. 6158-99-2

2-Methyl-3-(4-nitrophenyl)quinoxaline

Cat. No.: B11999908
CAS No.: 6158-99-2
M. Wt: 265.27 g/mol
InChI Key: JPDRJECJACBTTE-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitrophenyl)quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C15H11N3O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-nitrophenyl)quinoxaline typically involves the condensation reaction between 2-methylquinoxaline and 4-nitrobenzaldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-nitrophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological activity of 2-Methyl-3-(4-nitrophenyl)quinoxaline is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    3-(4-Nitrophenyl)quinoxaline: Similar structure but without the methyl group at the 2-position.

    Quinoxaline N-oxides: Oxidized derivatives with distinct biological activities.

Uniqueness

2-Methyl-3-(4-nitrophenyl)quinoxaline is unique due to the presence of both the methyl and nitrophen

Properties

CAS No.

6158-99-2

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)quinoxaline

InChI

InChI=1S/C15H11N3O2/c1-10-15(11-6-8-12(9-7-11)18(19)20)17-14-5-3-2-4-13(14)16-10/h2-9H,1H3

InChI Key

JPDRJECJACBTTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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